1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(2-fluorophenoxy)ethanone
Beschreibung
Eigenschaften
IUPAC Name |
1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(2-fluorophenoxy)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FNO4/c1-15(2)21-10-16(11-22-15)8-18(9-16)14(19)7-20-13-6-4-3-5-12(13)17/h3-6H,7-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTNWFOUCMCQBGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2(CN(C2)C(=O)COC3=CC=CC=C3F)CO1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(2-fluorophenoxy)ethanone is a complex organic compound notable for its unique spirocyclic structure and potential biological applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic uses.
The compound is characterized by the following properties:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | CHNO |
| Molecular Weight | 328.4 g/mol |
| CAS Number | 1396684-82-4 |
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Spirocyclic Core : The initial step involves cyclization reactions to form the spirocyclic structure using suitable precursors.
- Introduction of Functional Groups : Subsequent reactions introduce the dimethyl, dioxa, and azaspiro groups through substitution and addition reactions.
- Attachment of the Fluorophenoxy Group : The final step involves attaching the 2-fluorophenoxy moiety via acylation reactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems:
- Receptor Binding : The spirocyclic core may interact with specific receptors or enzymes, modulating their activity.
- Chemical Interactions : The presence of the fluorophenoxy group enhances binding affinity through π-π interactions and hydrogen bonding.
Pharmacological Potential
Research indicates that compounds with spirocyclic structures can exhibit diverse biological activities, including:
- Anticancer Activity : Preliminary studies suggest that related compounds may have cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : The structural features may contribute to antimicrobial activity, making it a candidate for further investigation in infectious disease treatment.
Case Studies
- Anticancer Studies : A study investigated the cytotoxic effects of similar spirocyclic compounds on leukemia cells, revealing some derivatives to have significant inhibitory effects on cell proliferation (IC50 values ranging from 6.7 µg/mL to >20 µg/mL) .
- Mechanistic Studies : Research into the interaction between spirocyclic compounds and biological targets has shown that modifications in functional groups can lead to enhanced biological activity and specificity .
Comparative Analysis with Similar Compounds
The unique combination of the spirocyclic core and fluorophenoxy moiety distinguishes this compound from others in its class:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| 1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-3-methoxyphenylmethanone | Moderate anticancer activity | Methoxy group enhances solubility |
| 1-{7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl}-3-phenylpropan-1-one | Investigated for therapeutic properties | Phenylpropanone moiety adds reactivity |
Vergleich Mit ähnlichen Verbindungen
Research Implications and Gaps
- Biological Activity: While JWH-250 and α-azole ketones demonstrate cannabinoid and antimicrobial activities, respectively, the target compound’s bioactivity remains unstudied. Its fluorine and spirocyclic system warrant exploration in drug discovery.
- Synthetic Challenges: The spirocyclic core’s synthesis may require specialized methods (e.g., cyclization under high dilution), contrasting with simpler ethanone derivatives like JWH-250 .
Q & A
Q. What are the key considerations for optimizing the synthesis of 1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(2-fluorophenoxy)ethanone?
Methodological Answer :
- Regioselective Acetylation : Use 2-fluorophenoxy precursors with activated carbonyl groups (e.g., bromoethanone derivatives) to minimize side reactions. Monitor reaction progress via TLC or HPLC (see stepwise protocols in ).
- Purification : Employ gradient chromatography (e.g., 30% EtOAc in petroleum ether) to isolate the target compound, as demonstrated in nitrobenzo[b]thiophene derivatives .
- Yield Optimization : Adjust stoichiometric ratios (e.g., 1:1.2 for spirocyclic amine:fluorophenol derivatives) and reaction time (12–24 hours) under inert conditions.
Q. How can the structural integrity of this compound be validated post-synthesis?
Methodological Answer :
- X-ray Crystallography : Use SHELXL for small-molecule refinement to resolve spirocyclic and fluorophenoxy moieties. SHELX programs are robust for handling twinned or high-resolution data .
- Spectroscopic Analysis :
- 1H/13C NMR : Compare chemical shifts with analogous spirocyclic ethers (e.g., δ 3.97–4.12 ppm for methyl groups in similar scaffolds ).
- HRMS : Confirm molecular ion [M+H]+ with <2 ppm error.
Advanced Research Questions
Q. What computational strategies are effective for studying the compound’s mechanism of action in biological systems?
Methodological Answer :
- Molecular Docking : Utilize AutoDock Vina or Schrödinger Suite to model interactions with targets like the SKI complex (critical for viral replication ). Validate binding poses via MD simulations (NAMD/GROMACS).
- QSAR Modeling : Derive physicochemical descriptors (logP, polar surface area) from PubChem data () to predict bioavailability.
Q. How can environmental stability and degradation pathways be evaluated?
Methodological Answer :
- Abiotic Degradation : Conduct hydrolysis studies at varying pH (3–10) and UV exposure (254 nm) to identify breakdown products (LC-MS/MS). Reference EPA DSSTox protocols ().
- Biotic Degradation : Use soil microcosms or activated sludge systems to assess microbial metabolism (GC-MS headspace analysis).
Q. What experimental designs resolve contradictions in pharmacological activity data?
Methodological Answer :
- Dose-Response Curves : Use Hill slope analysis to differentiate efficacy (EC50) vs. toxicity (LD50). For example, if cytotoxicity conflicts with antiviral activity, refine assay conditions (e.g., serum concentration adjustments) .
- Orthogonal Assays : Validate results across cell lines (e.g., HEK293 vs. Vero) and biochemical assays (e.g., fluorescence polarization for target binding).
Q. How can the compound’s interaction with metabolic enzymes be systematically characterized?
Methodological Answer :
- CYP450 Inhibition Assays : Use fluorometric kits (e.g., CYP3A4/CYP2D6) with human liver microsomes. Monitor IC50 shifts in the presence of fluorophenoxy groups, which may alter electron density .
- Metabolite Profiling : Apply UPLC-QTOF to identify phase I/II metabolites. Compare fragmentation patterns with PubChem’s Pistachio/BKMS database .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
